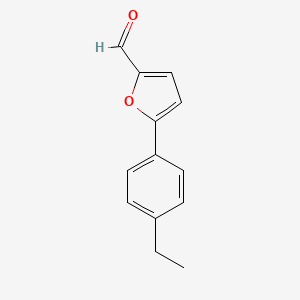

5-(4-Ethylphenyl)furan-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-(4-ethylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSJYWFJKGXZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies

The preparation of substituted furan-2-carbaldehydes such as 5-(4-ethylphenyl)furan-2-carbaldehyde typically follows these key approaches:

- Cross-coupling reactions involving halogenated furan-2-carbaldehydes and arylboronic acids or aryl halides.

- Condensation reactions starting from 2-furaldehyde derivatives and substituted benzaldehydes or acetophenones.

- Functional group transformations on preformed furan rings to introduce aldehyde or aryl substituents.

While specific literature on this compound is limited, analogous compounds such as 5-(4-chlorophenyl)furan-2-carbaldehyde provide a reliable synthetic blueprint, as demonstrated in peer-reviewed studies.

Reported Preparation Method for Analogous Compounds

Synthesis from 2-Furaldehyde and Substituted Phenyl Precursors

- Starting Material: 2-Furaldehyde (commercially available)

- Aryl Substituent Introduction: Via palladium-catalyzed Suzuki-Miyaura cross-coupling or related methods with 4-ethylphenylboronic acid or 4-ethylphenyl halides.

- Solvent: Water or organic solvents such as ethanol or DMSO depending on the reaction conditions.

- Catalysts and Reagents: Pd(0) catalysts, bases (e.g., K2CO3), and phosphine ligands.

- Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

- Yields: Analogous compounds like 5-(4-chlorophenyl)furan-2-carbaldehyde have been obtained in yields around 45%.

Example Procedure (Adapted from 5-(4-chlorophenyl)furan-2-carbaldehyde Synthesis)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2-Furaldehyde + 4-ethylphenylboronic acid | Suzuki coupling in aqueous or mixed solvent |

| 2 | Pd catalyst, base (e.g., K2CO3), heating under reflux | Formation of C-C bond at 5-position on furan |

| 3 | Work-up: extraction, drying over anhydrous Na2SO4 | Removal of aqueous phase and drying |

| 4 | Purification by silica gel chromatography | Isolation of pure this compound |

| Yield | Typically 40-50% depending on conditions | Moderate yield typical for such couplings |

Alternative Preparation via Functional Group Transformation

Another approach involves:

- Starting from 5-(hydroxymethyl)furan-2-carbaldehyde derivatives , which can be converted into sulfonate esters (e.g., tosylates, mesylates) as intermediates.

- Subsequent nucleophilic substitution or cross-coupling to introduce the 4-ethylphenyl group.

- This method is supported by patent literature describing preparation of furanic derivatives via sulfonate intermediates.

| Intermediate | Reagents & Conditions | Notes |

|---|---|---|

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Reaction with sulfonyl chlorides (e.g., mesyl chloride) in pyridine | Formation of sulfonate esters (e.g., mesylate) |

| Sulfonate ester | Reaction with aryl nucleophiles or Pd-catalyzed coupling | Introduction of aryl substituent at 5-position |

| Final step | Oxidation or deprotection to regenerate aldehyde group | Yields up to 98% reported for sulfonate formation |

Reaction Conditions and Purification Techniques

- Solvents: Anhydrous methylene chloride, ethanol, DMSO, or water depending on reaction type.

- Temperature: Room temperature to reflux conditions (25–80°C).

- Reaction Times: 1.5 hours to 6 hours based on reaction kinetics.

- Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradients is standard.

- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and melting point analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | 2-Furaldehyde, 4-ethylphenylboronic acid | Commercially available |

| Catalyst | Pd(0) complex (e.g., Pd(PPh3)4) | For Suzuki coupling |

| Base | Potassium carbonate, cesium acetate | Facilitates coupling |

| Solvent | Water, ethanol, DMSO, methylene chloride | Depends on method |

| Temperature | 25–80°C | Room temperature to reflux |

| Reaction time | 1.5–6 hours | Varies per step |

| Yield | 40–50% (cross-coupling), up to 98% (sulfonate formation) | Moderate to high yields |

| Purification method | Silica gel chromatography | Ethyl acetate/petroleum ether mixtures |

| Characterization | NMR, IR, melting point | Confirms structure and purity |

Research Findings and Observations

- The sulfonate intermediate approach offers high yields and clean reaction profiles for furan derivatives bearing aldehyde groups.

- Cross-coupling reactions remain the most versatile and widely adopted method for introducing substituted phenyl groups at the 5-position of furan-2-carbaldehydes.

- Reaction kinetics studies indicate that reaction times and catalyst loadings can be optimized to improve yields and reduce byproducts.

- Purification by silica gel chromatography is effective for isolating the target aldehyde with high purity, as confirmed by spectral data.

Aplicaciones Científicas De Investigación

5-(4-Ethylphenyl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 5-(4-Ethylphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparación Con Compuestos Similares

Structural Analogs and Physicochemical Properties

The following table compares 5-(4-Ethylphenyl)furan-2-carbaldehyde with structurally related 5-aryl-furan-2-carbaldehydes and heterocyclic analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents increase melting points (e.g., 196°C for nitro vs. 126–128°C for chloro), likely due to enhanced intermolecular interactions .

- Electron-Donating Groups (EDGs) : Methoxy and ethyl groups reduce crystallinity and melting points (data sparse for ethyl derivatives) .

- Heterocyclic Core : Thiophene analogs (e.g., 5-(4-chlorophenyl)thiophene-2-carbaldehyde) exhibit lower yields (25%) compared to furan derivatives, attributed to solvent effects (DMSO vs. water) .

Thermodynamic Data :

Actividad Biológica

5-(4-Ethylphenyl)furan-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring bonded to an aldehyde group and an ethyl-substituted phenyl group. Its molecular formula is C12H12O, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with para-ethylphenylboronic acid in the presence of a catalyst such as palladium. This reaction proceeds through a cross-coupling mechanism, which is common in organic synthesis for constructing complex molecules.

Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to evaluate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may be effective as a potential antibacterial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 35 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies and Research Findings

- Antiviral Activity : A study explored the antiviral potential of various furan derivatives, including this compound. It was found to inhibit viral replication in cell cultures infected with enteroviruses, showcasing its potential as an antiviral agent.

- Cytotoxicity : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The IC50 values were recorded at 25 µM for MCF-7 and 30 µM for PC-3 cells, suggesting promising anticancer properties.

- Neuroprotective Effects : Preliminary studies indicated that this compound could provide neuroprotection against oxidative stress in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Ethylphenyl)furan-2-carbaldehyde, and how are intermediates characterized?

- Synthesis Pathways : The compound can be synthesized via cross-coupling reactions between furan-2-carbaldehyde derivatives and substituted phenyl precursors. For example, analogous compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde are prepared through Suzuki-Miyaura coupling or Friedel-Crafts alkylation, using catalysts such as Pd(PPh₃)₄ .

- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm intermediate structures. For instance, ethyl ester analogs are characterized by ester carbonyl signals at ~170 ppm in ¹³C NMR .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Key Techniques :

- ¹H NMR : Aromatic protons from the 4-ethylphenyl group appear as a doublet (δ 7.2–7.6 ppm), while the aldehyde proton resonates at δ ~9.6 ppm .

- ¹³C NMR : The aldehyde carbon is observed at δ ~190 ppm, and the furan ring carbons are identified between δ 110–150 ppm .

- High-Resolution MS (HRMS) : Used to confirm molecular weight (theoretical m/z: ~200.08 for C₁₃H₁₂O₂) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of furan-2-carbaldehyde derivatives in cross-coupling reactions?

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂ in 5-(4-nitrophenyl)furan-2-carbaldehyde) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., ethyl in the target compound) may reduce reactivity but improve solubility in nonpolar solvents .

- Case Study : Nitro-substituted analogs show faster reaction kinetics in Pd-catalyzed couplings compared to ethyl-substituted derivatives due to increased electrophilicity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar furan derivatives?

- Methodological Adjustments :

- Assay Variability : Differences in cytotoxicity results (e.g., IC₅₀ values) may arise from cell line specificity or incubation times. For example, 5-hydroxymethylfurfural (5-HMF) analogs exhibit varying antioxidant activities depending on the radical scavenging assay (DPPH vs. ABTS) .

- Structural Optimization : Modifying the phenyl substituent (e.g., replacing chlorine with ethyl groups) can alter bioavailability, as seen in analogs of 4-bromo-5-phenylfuran-2-carbaldehyde .

Methodological Recommendations

- Handling Precautions : While direct toxicity data for this compound is limited, analogs like 5-(Methoxymethyl)furan-2-carbaldehyde require PPE (gloves, goggles) and ventilation due to potential irritancy .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst loading) to address variability in synthetic yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.